molecular formula C14H17NO3 B15227789 Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate

Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate

Cat. No.: B15227789
M. Wt: 247.29 g/mol
InChI Key: LSIXOCGEQPFASL-PLNGDYQASA-N
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Description

Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate is a heterocyclic compound that features an oxazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the oxazocine ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazocine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate is unique due to its oxazocine ring system, which is less common compared to other heterocycles. This structural feature provides distinct reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (6Z)-2,3,5,8-tetrahydro-1,4-oxazocine-4-carboxylate

InChI

InChI=1S/C14H17NO3/c16-14(15-8-4-5-10-17-11-9-15)18-12-13-6-2-1-3-7-13/h1-7H,8-12H2/b5-4-

InChI Key

LSIXOCGEQPFASL-PLNGDYQASA-N

Isomeric SMILES

C1COC/C=C\CN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC=CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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